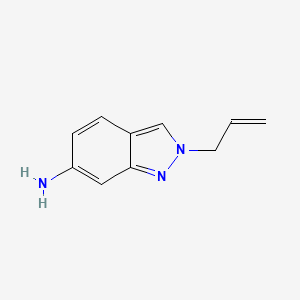

2-Allyl-2H-indazol-6-amine

Descripción general

Descripción

2-Allyl-2H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2H-indazol-6-amine typically involves the formation of the indazole core followed by the introduction of the allyl group. One common method involves the cyclization of hydrazones with appropriate substituents. For instance, the reaction of 2-allylbenzohydrazide with a suitable electrophile can yield the desired indazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the allyl group .

Análisis De Reacciones Químicas

Reductive Amination and Sulfonamide Coupling

2-Allyl-2H-indazol-6-amine derivatives are synthesized via reductive amination and subsequent coupling with arylsulfonyl chlorides. Key steps include:

-

Nitro Reduction : SnCl₂ in alcoholic solvents reduces 2-allyl-6-nitroindazole precursors to the corresponding amine .

-

Sulfonamide Formation : Reaction with arylsulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) in pyridine yields N-sulfonylated derivatives .

Example Reaction:

text2-Allyl-6-nitroindazole → (SnCl₂/ROH) → this compound → (ArSO₂Cl/pyridine) → N-(2-Allyl-2H-indazol-6-yl)-arylsulfonamide

Biological Activity-Driven Modifications

-

Antiproliferative Derivatives : Substitutions at the 6-position (e.g., 4-methoxybenzenesulfonamide) enhance activity against ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values as low as 4.21 µM .

-

Apoptosis Induction : Active derivatives trigger dose-dependent apoptosis and G2/M cell cycle arrest .

Table 1: Biological Activity of this compound Derivatives

Mechanistic Insights

-

Nitroso Imine Intermediates : In related indazole syntheses (Davis–Beirut reaction), o-nitrosobenzaldehyde forms nitroso imine intermediates that cyclize to indazolones or 2H-indazoles . While not directly studied for this compound, analogous pathways may govern its reactivity.

-

Solvent Effects : Isopropanol suppresses 2H-indazole formation, favoring indazolone products via hemiaminal intermediates . This suggests solvent choice critically impacts product distribution in allyl-indazole reactions.

Comparative Reactivity

-

N-Alkylation vs. N-Sulfonylation :

Stability and Practical Considerations

Aplicaciones Científicas De Investigación

Synthesis of 2-Allyl-2H-indazol-6-amine

The synthesis of this compound typically involves the reduction of nitro derivatives followed by coupling reactions. The use of stannous chloride (SnCl₂) in alcoholic solvents has been reported to yield high purity compounds with good yields (68% to 91%) when reacting with various substrates . The structural confirmation of synthesized compounds is often achieved through NMR and X-ray crystallography, ensuring the reliability of the synthesized product for further applications .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide showed IC50 values ranging from 4.21 µM to 18.6 µM against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines . These compounds trigger apoptosis in a dose-dependent manner and cause cell cycle arrest at the G2/M phase, indicating their potential as chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its efficacy against Leishmania donovani, the causative agent of leishmaniasis. Certain derivatives exhibited IC50 values significantly lower than those of standard treatments like amphotericin B, highlighting their potential as alternative therapeutic agents for treating parasitic infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents at different positions on the indazole ring influence both the potency and selectivity of these compounds against specific biological targets. For example, modifications at the N-position have shown to enhance activity against cancer cell lines and parasites .

Case Study 1: Antitumor Activity

A series of indazole derivatives were synthesized and tested for their antitumor properties. The most active compound demonstrated a remarkable ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This study underscores the therapeutic potential of indazole-based compounds in oncology .

Case Study 2: Antiparasitic Activity

In another study focusing on Leishmania donovani, several derivatives were synthesized and evaluated for their antiparasitic effects. The results indicated that certain modifications significantly enhanced the activity against both axenic and intramacrophage amastigotes, suggesting a promising avenue for developing new treatments for leishmaniasis .

Data Summary

| Compound Name | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | Antiproliferative | 4.21 - 18.6 | Effective against A2780 and A549 cell lines |

| 6-N-(ethyl)-indazole derivative | Antiparasitic | 2.48 | Active against Leishmania donovani |

Mecanismo De Acción

The mechanism of action of 2-Allyl-2H-indazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application. In cancer research, it may inhibit cell proliferation by targeting key signaling pathways .

Comparación Con Compuestos Similares

2H-Indazole: A closely related compound with similar biological activities.

1H-Indazole: Another indazole derivative with distinct tautomeric forms.

Indole: A structurally related compound with a wide range of biological activities.

Uniqueness: 2-Allyl-2H-indazol-6-amine is unique due to the presence of the allyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a versatile compound in medicinal chemistry .

Actividad Biológica

2-Allyl-2H-indazol-6-amine is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. Research indicates that indazole derivatives exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound interacts with various biological targets, influencing several biochemical pathways. Key mechanisms include:

- Inhibition of Prostaglandin E2 (PGE2) : This compound has been shown to inhibit PGE2 production, which is crucial in mediating inflammation and pain responses.

- Reduction of Tumor Necrosis Factor-alpha (TNF-α) : By decreasing TNF-α levels, this compound may mitigate inflammatory responses associated with chronic diseases.

- Matrix Metalloproteinase Inhibition : It also inhibits matrix metalloproteinase-13 (MMP-13), which plays a role in tissue remodeling and inflammation.

Biological Activities

The compound exhibits various biological activities:

- Anti-inflammatory : In vitro studies demonstrate that this compound reduces inflammatory cytokine production.

- Antimicrobial : Preliminary tests indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer : Research highlights its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapies.

- Hypoglycemic Effects : Some studies suggest that it may lower blood glucose levels, indicating potential use in diabetes management.

- Antiprotozoal Activity : There is emerging evidence supporting its efficacy against protozoan infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of PGE2 and TNF-α | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Hypoglycemic | Lowers blood glucose levels | |

| Antiprotozoal | Efficacy against protozoan infections |

Biochemical Pathways

The interaction of this compound with cellular components leads to various biochemical changes:

- Gene Expression Modulation : The compound influences gene expression related to inflammation and cell survival.

- Metabolic Pathway Alteration : It interacts with enzymes and cofactors that could affect metabolic flux and metabolite levels.

Propiedades

IUPAC Name |

2-prop-2-enylindazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-5-13-7-8-3-4-9(11)6-10(8)12-13/h2-4,6-7H,1,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTSAVPWNYHQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C2C=CC(=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137823-23-3 | |

| Record name | 2-(prop-2-en-1-yl)-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.